![molecular formula C17H22ClN3O3 B1473021 Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate CAS No. 2097968-00-6](/img/structure/B1473021.png)
Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the empirical formula C16H20ClN3O3 and a molecular weight of 337.80 . It is a solid compound .
Molecular Structure Analysis
The SMILES string of the compound isO=C (OC (C) (C)C)N1CCN (CC1)C2=NC3=CC (Cl)=CC=C3O2
. This indicates that the compound contains a piperazine ring attached to an isoxazole ring via a methyl group. The isoxazole ring is substituted with a chlorine atom . Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds have been a significant area of research, with efforts focused on developing new methods for their preparation and detailed analysis of their properties. For instance, compounds with similar structures have been synthesized through condensation reactions, nucleophilic substitution reactions, and other chemical transformations. These processes often involve intermediate steps and the use of catalysts, ligands, and bases to achieve high yields and selectivity. The structural characterization of these compounds includes spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, alongside X-ray diffraction studies to confirm their crystal structures (Sanjeevarayappa et al., 2015).
Biological Evaluation
Biological evaluation of compounds structurally related to "Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate" has also been an area of interest, albeit with a focus away from drug use and dosage. These studies assess the potential antibacterial, anthelmintic, and other biological activities of the compounds. For example, certain derivatives have demonstrated moderate anthelmintic activity and have been evaluated for their antibacterial properties against various microorganisms. The biological activities of these compounds are attributed to their structural features and the presence of specific functional groups, which can interact with biological targets (Sanjeevarayappa et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[(5-chloro-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKPXKHKPDQLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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